molecular formula C18H20N2S B11054190 (4-Benzylpiperazin-1-yl)(phenyl)methanethione

(4-Benzylpiperazin-1-yl)(phenyl)methanethione

Katalognummer B11054190
Molekulargewicht: 296.4 g/mol
InChI-Schlüssel: HLKOOYYSACZKLU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Benzylpiperazin-1-yl)(phenyl)methanethione is an organic compound characterized by the presence of a piperazine ring substituted with a benzyl group and a phenylmethanethione moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)(phenyl)methanethione typically involves the reaction of 4-benzylpiperazine with phenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

4-Benzylpiperazine+Phenyl isothiocyanateThis compound\text{4-Benzylpiperazine} + \text{Phenyl isothiocyanate} \rightarrow \text{this compound} 4-Benzylpiperazine+Phenyl isothiocyanate→this compound

The reaction mixture is usually stirred for several hours, and the product is isolated by filtration or extraction, followed by purification using recrystallization or chromatography techniques.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of continuous flow reactors, automated systems for reagent addition, and advanced purification methods such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

(4-Benzylpiperazin-1-yl)(phenyl)methanethione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide, acyl chlorides in the presence of a catalyst like pyridine.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-Benzylpiperazin-1-yl)(phenyl)methanethione is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown promise in biological studies, particularly in the development of new antimicrobial agents. Its ability to interact with biological targets makes it a candidate for further exploration in drug discovery.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their potential as therapeutic agents. Studies have shown that these compounds may exhibit activity against certain bacterial and fungal strains .

Industry

In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the production of polymers and coatings.

Wirkmechanismus

The mechanism of action of (4-Benzylpiperazin-1-yl)(phenyl)methanethione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the target enzyme or receptor involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (4-Phenylpiperazin-1-yl)(phenyl)methanethione: Similar structure but with a phenyl group instead of a benzyl group.

    (4-Benzylpiperazin-1-yl)(methyl)methanethione: Similar structure but with a methyl group instead of a phenyl group.

Uniqueness

(4-Benzylpiperazin-1-yl)(phenyl)methanethione is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets, making it a valuable compound for research and development.

Eigenschaften

Molekularformel

C18H20N2S

Molekulargewicht

296.4 g/mol

IUPAC-Name

(4-benzylpiperazin-1-yl)-phenylmethanethione

InChI

InChI=1S/C18H20N2S/c21-18(17-9-5-2-6-10-17)20-13-11-19(12-14-20)15-16-7-3-1-4-8-16/h1-10H,11-15H2

InChI-Schlüssel

HLKOOYYSACZKLU-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.